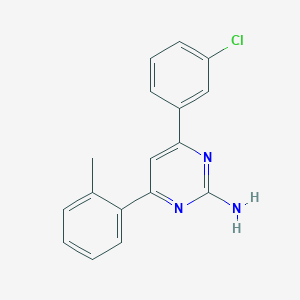
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine (abbreviated as 4BP-6CP) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound with unique properties that make it an ideal candidate for use in a variety of laboratory experiments. 4BP-6CP has been used in a variety of studies, from drug design to biochemical studies, and has been found to be highly effective in many of these studies.
科学的研究の応用
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a model compound for drug design, as it has a similar structure to a number of drugs. It has also been used in studies of enzyme-catalyzed reactions, as its structure allows for the study of the substrate-enzyme interactions. In addition, 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has been used in studies of protein-protein interactions, as its structure is similar to many proteins.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. It is believed that 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine binds to proteins and enzymes, altering their structure and function. This binding can lead to a variety of effects, such as the inhibition of enzyme activity or the stimulation of protein production.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine are not fully understood, but it has been shown to have a variety of effects. In some studies, it has been found to inhibit the activity of enzymes, while in others it has been found to stimulate the production of proteins. It has also been shown to bind to proteins and alter their structure and function.
実験室実験の利点と制限
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in high purity. In addition, its structure allows for the study of enzyme-catalyzed reactions and protein-protein interactions. However, 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine also has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of experiments. In addition, its effects on proteins and enzymes are not fully understood, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for the use of 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine in scientific research. It could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs. In addition, it could be used to study the effects of environmental toxins on proteins and enzymes, as well as to study the effects of drugs on proteins and enzymes. Finally, it could be used to develop new methods of drug delivery, as well as to study the effects of drugs on the human body.
合成法
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine can be synthesized using a variety of methods. One of the most common methods is a condensation reaction between 4-bromophenol and 3-chloropyridine. This reaction is typically performed in an aqueous solution using an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction yields 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine in good yields, with a purity of up to 99%. Other methods of synthesis, such as the use of a Grignard reagent, are also possible, but are less commonly used.
特性
IUPAC Name |
4-(4-bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDZXQQUAYAKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














